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Topterone

Cat. No.: B108639
CAS No.: 60607-35-4
M. Wt: 330.5 g/mol
InChI Key: LZSOOHLAZHOTHJ-GUCLMQHLSA-N
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Description

Historical Context of Androgen Receptor Modulation in Medicinal Chemistry

The field of androgen receptor modulation has its roots in the mid-20th century, with a growing understanding of the role of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), in various physiological and pathophysiological processes. The discovery and characterization of the androgen receptor in the late 1960s was a pivotal moment, providing a tangible target for therapeutic intervention. wikipedia.org This breakthrough spurred the development of compounds designed to either mimic or block the effects of endogenous androgens.

Early efforts in androgen receptor modulation were primarily focused on the synthesis of steroidal compounds due to their structural similarity to the natural ligands of the AR. The first antiandrogen to be discovered was cyproterone (B1669671) in the 1960s. wikipedia.org Subsequent research led to the development of cyproterone acetate (B1210297), which possessed both antiandrogenic and potent progestational activity. wikipedia.org These early discoveries laid the groundwork for the exploration of a wide range of steroidal and, later, non-steroidal molecules capable of modulating androgen receptor activity. The primary therapeutic applications for these early agents were in the treatment of prostate cancer, benign prostatic hyperplasia, and various dermatological conditions like acne and hirsutism. wikipedia.org

Classification and Structural Characteristics of Steroidal Antiandrogens

Steroidal antiandrogens are a class of androgen receptor antagonists that are structurally derived from the steroid nucleus. wikipedia.org Their chemical framework is similar to that of testosterone, which allows them to bind to the androgen receptor. wikipedia.org However, key structural modifications differentiate them from native androgens, leading to an antagonistic effect that blocks the receptor's activation.

These compounds can be broadly classified based on their chemical structure and mechanism of action. A primary characteristic of many steroidal antiandrogens is the presence of a substituent at the C17α position of the steroid ring. This modification often plays a crucial role in their antiandrogenic activity.

Significance and Early Development of Topterone (17α-Propyltestosterone) in Antiandrogen Research

This compound (WIN-17665), chemically known as 17α-propyltestosterone, emerged from the efforts to develop a topically active antiandrogen with minimal systemic effects. wikipedia.org First reported in 1978, its development was driven by the need for localized treatment of androgen-dependent skin conditions. wikipedia.org The rationale was to create a molecule that could exert its antiandrogenic effect in the skin without causing systemic side effects associated with oral or parenteral administration of other antiandrogens.

The structure of this compound is characterized by the addition of a propyl group at the 17α-position of the testosterone backbone. This modification was intended to confer antiandrogenic properties while potentially limiting systemic absorption and activity.

Preclinical studies conducted in the late 1970s and early 1980s elucidated the endocrine profile of this compound. A key study published in 1980 by Ferrari et al. investigated the effects of this compound in rats, rabbits, and hamsters following both parenteral and topical administration. nih.gov The findings from this research were critical in determining the compound's therapeutic potential.

When administered systemically (via injection), this compound demonstrated both antiandrogenic and progestational activities. nih.gov However, the primary goal of its development was to achieve localized antiandrogenic effects through topical application. The research revealed that topical application of this compound failed to produce a systemic antiandrogenic response, even at high doses. nih.gov A minimal systemic progestational effect was observed, but the desired local antiandrogenic activity was not significant enough to warrant further development. nih.gov This "poor effectiveness" as a topical agent ultimately led to the discontinuation of its development, and this compound was never marketed for clinical use. wikipedia.orgwikipedia.org

The following table summarizes the key findings from the early preclinical evaluation of this compound:

Administration Route Observed Systemic Activity Outcome
Parenteral (Systemic)Antiandrogenic and ProgestationalConfirmed intrinsic antiandrogenic properties
TopicalNo significant systemic antiandrogenic response, minimal progestational responseDeemed ineffective for its intended topical use

The case of this compound highlights a significant challenge in the development of topical drugs: achieving sufficient local efficacy without systemic absorption and associated side effects. While the structural modification of testosterone to create this compound did result in a compound with antiandrogenic properties, its pharmacokinetic profile upon topical application did not meet the therapeutic objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O2 B108639 Topterone CAS No. 60607-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSOOHLAZHOTHJ-GUCLMQHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209417
Record name Topterone
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60607-35-4
Record name Topterone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topterone [USAN:INN]
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Record name Topterone
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Record name Topterone
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Record name TOPTERONE
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Molecular and Cellular Mechanisms of Androgen Receptor Antagonism by Topterone

Elucidation of Ligand-Receptor Interactions

The antiandrogenic effects of Topterone stem from its ability to directly interact with and modulate the androgen receptor.

This compound exerts its antiandrogenic action by directly binding to cytosolic androgen receptors. nih.gov As an androgen receptor antagonist, this compound competitively displaces endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from the receptor's binding pocket. scbt.comwikipedia.org This competitive binding mechanism prevents the natural ligands from activating the androgen receptor, thereby inhibiting the subsequent downstream signaling events that would normally lead to androgen-mediated biological responses. scbt.comwikipedia.org

A crucial aspect of this compound's mechanism involves its capacity to inhibit signaling pathways mediated by dihydrotestosterone (DHT). DHT is a potent endogenous androgen and a primary ligand for the androgen receptor, exhibiting a higher binding affinity for the AR compared to testosterone. mdpi.comaopwiki.orgwikipedia.org Studies in castrated immature male hamsters have demonstrated that this compound effectively inhibits the stimulation of flank organ development induced by both testosterone and dihydrotestosterone. medchemexpress.comnih.govtargetmol.comchemsrc.com By competing for AR binding, this compound hinders the formation of stable complexes between the receptor and DHT, consequently impeding the activation of androgen-responsive genes and the subsequent biological effects normally driven by DHT. scbt.com

Differential Receptor Modulation Profile

This compound exhibits a distinct receptor modulation profile, particularly when compared to other steroid hormones like progesterone, and demonstrates specificity in its androgen receptor binding.

Table 1: Comparative Effects on Hamster Flank Organ Development

CompoundInhibition of Testosterone-induced DevelopmentInhibition of Dihydrotestosterone-induced Development
This compoundYes medchemexpress.comnih.govtargetmol.comchemsrc.comYes medchemexpress.comnih.govtargetmol.comchemsrc.com
ProgesteroneYes medchemexpress.comnih.govtargetmol.comchemsrc.comNo medchemexpress.comnih.govtargetmol.comchemsrc.com

This compound is characterized as a potent topical antiandrogen. wikipedia.orgtargetmol.com Its antiandrogenic effects are attributed to its specific binding to the androgen receptor. nih.gov While this compound is a steroidal antiandrogen, meaning it shares structural similarities with natural steroid hormones, its primary mechanism of action is focused on antagonizing the androgen receptor. wikipedia.orgwikipedia.org The specificity of androgen receptor binding is crucial for its function, with the AR ligand-binding domain selectively recognizing specific hormones. nih.gov The evolution of androgen specificity in the AR involved changes in the receptor's conformational dynamics and alterations in its binding pocket interactions, allowing for selective ligand recognition. biorxiv.org

Preclinical Pharmacodynamics and Endocrine Profile of Topterone

In Vivo Antiandrogenic Efficacy in Mammalian Models

Preclinical studies have extensively evaluated Topterone's antiandrogenic efficacy, primarily focusing on its effects within mammalian models, particularly the hamster flank organ.

Hamster Flank Organ Development Inhibition Studies

The hamster flank organ, an androgen-dependent sebaceous tissue, serves as a well-established model for evaluating androgenic and antiandrogenic activities. thermofisher.com this compound has been shown to significantly inhibit the development of this organ. fishersci.atwikipedia.orgwikipedia.orgwikipedia.org

In castrated immature male hamsters, this compound effectively inhibited the stimulation of flank organ development induced by both testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). fishersci.atthermofisher.comwikipedia.orgwikipedia.orgwikipedia.org This is a notable distinction from progesterone, which, in similar studies, was found to inhibit flank organ stimulation by testosterone but not by dihydrotestosterone. fishersci.atthermofisher.comwikipedia.orgwikipedia.org The antiandrogenic action of this compound is attributed to its binding with the cytosolic androgen receptor(s) within the flank organ, thereby inhibiting the action of dihydrotestosterone. wikipedia.orgwikipedia.org Furthermore, topical application of this compound has been observed to cause a regression in the development of the flank organ. fishersci.atwikipedia.org

Table 1: Comparative Effects on Hamster Flank Organ Development

CompoundEffect on Testosterone-Induced DevelopmentEffect on Dihydrotestosterone-Induced DevelopmentMechanism of Action (Flank Organ)
This compound InhibitsInhibitsBinds to cytosolic androgen receptor(s)
Progesterone InhibitsNo inhibition- (Different mechanism than this compound for DHT)

Investigations into the local tissue effects of this compound on the hamster flank organ revealed that topical application did not cause any significant effect on the tissue's testosterone metabolism. wikipedia.orgwikipedia.org Additionally, there was no observed decrease in the lipogenic capacity of the flank organ following this compound application. wikipedia.orgwikipedia.org Lipogenesis refers to the metabolic process of converting carbohydrates into fatty acids and is crucial for fat deposition. wikipedia.orguni.lu

Systemic Endocrine Activity Assessment

Beyond its localized effects, the broader endocrine profile of this compound has been assessed through systemic administration in laboratory animals.

Identification of Systemic Antiandrogenic Effects

Systemic administration of this compound (17α-propyltestosterone) to rats, rabbits, or hamsters revealed that the compound possesses both antiandrogenic and progestational activities. fishersci.atwikipedia.orgwikipedia.org In contrast, topical application of this compound at a dose of 1 g/kg/day did not elicit a systemic antiandrogenic response. fishersci.atwikipedia.org A minimal progestational response was observed with topical application, but only at a higher dose of 32 mg/kg/day. fishersci.atwikipedia.org Importantly, no other endocrine activities were detected during these assessments. fishersci.atwikipedia.org

Table 2: Summary of this compound's Systemic Endocrine Activity

Route of AdministrationAntiandrogenic EffectProgestational EffectOther Endocrine Activities
Systemic PresentPresentNot detected
Topical (1 g/kg/day) AbsentMinimal (at 32 mg/kg/day)Not detected

Characterization of Progestational Activity

Preclinical studies investigating the endocrine profile of this compound involved its administration, both parenterally and topically, to various laboratory animals including rats, rabbits, and hamsters. Systemic administration of this compound consistently demonstrated both antiandrogenic and progestational activities. fishersci.atwikipedia.orgciteab.comwikipedia.orgontosight.ai

When administered topically at a dose of 32 mg/kg/day, this compound exhibited only a minimal progestational response. fishersci.atwikipedia.orgciteab.comwikipedia.org Further characterization of its progestational activity involved examining its effects on flank organ development in castrated immature male hamsters. In this model, this compound was observed to inhibit the stimulation of flank organ development induced by both testosterone and dihydrotestosterone (DHT). This contrasts with progesterone, which inhibits stimulation by testosterone but not by DHT, suggesting a broader or distinct mechanism of action for this compound in this context. wikipedia.orgciteab.comwikipedia.orgontosight.ai

Table 1: Endocrine Profile of this compound in Preclinical Studies

Administration RouteActivityObserved Effect
SystemicAntiandrogenicYes
SystemicProgestationalYes
Topical (1 g/kg/day)AntiandrogenicNo systemic response
Topical (32 mg/kg/day)ProgestationalMinimal systemic response
Systemic/TopicalOther Endocrine ActivitiesNone detected

Table 2: Comparison of this compound and Progesterone on Hamster Flank Organ Development

CompoundInhibition of Flank Organ Stimulation by TestosteroneInhibition of Flank Organ Stimulation by Dihydrotestosterone (DHT)
This compoundYesYes
ProgesteroneYesNo

Evaluation for Absence of Other Hormonal Activities

Comprehensive evaluation of this compound's endocrine profile revealed an absence of other hormonal activities beyond its antiandrogenic and progestational effects. fishersci.atwikipedia.orgciteab.comwikipedia.org Studies specifically investigated its impact on testosterone metabolism within flank organ tissue following topical application, and no significant effect was observed. ontosight.ai Additionally, this compound did not lead to a decrease in the lipogenic capacity of the flank organ. ontosight.ai The antiandrogenic action of this compound is attributed to its binding with cytosolic androgen receptors in the flank organ, thereby inhibiting the action of dihydrotestosterone. ontosight.ai

Structure Activity Relationships Sar and Analogue Development in the Topterone Series

Influence of Steroidal Backbone Modifications on Antiandrogenic Potency

The fundamental steroidal backbone of Topterone is derived from testosterone (B1683101), a potent androgen. However, modifications to this backbone are critical in transforming its biological activity from an androgen agonist to an antagonist. A significant alteration that influences antiandrogenic potency involves the introduction of extended or bulkier groups at the C17α position. This modification can dramatically reduce or even abolish androgen receptor agonist activity, thereby converting the steroid into an antiandrogen. wikidoc.org

Impact of C17α-Substitution on Androgen Receptor Antagonism

The C17α-position is a pivotal site for structural modifications that profoundly impact a steroid's interaction with the androgen receptor. The nature of the substituent at this position can dictate whether a compound acts as an androgen agonist or an antagonist.

In the case of this compound, the presence of a propyl group at the C17α position is directly responsible for its androgen receptor antagonist activity. This specific alkyl chain extension is a key determinant in modulating receptor activity, shifting the compound's pharmacological profile from an androgenic one to an antiandrogenic one. wikidoc.org

The mechanism of antiandrogens involves competing with natural androgens like testosterone and DHT for binding to the ligand-binding site of the AR. This competitive binding leads to unfavorable conformational changes in the receptor, which in turn downregulate transcriptional activity and prevent the normal androgenic effects. nih.gov

The impact of C17α-substitution on AR antagonism can be further elucidated by comparing this compound with other steroidal compounds featuring different C17α modifications:

Methyl or Ethyl Groups: In contrast to the propyl group in this compound, the addition of a methyl or ethyl group at the C17α position typically confers oral bioavailability but often results in androgen receptor agonist activity, as seen in compounds like methyltestosterone. These modifications can also be associated with hepatotoxicity. wikidoc.org

Ethynyl (B1212043), Allyl, or Vinyl Groups: Other extended groups, such as ethynyl (e.g., ethisterone, norethisterone), allyl (e.g., allylestrenol), or vinyl groups, dramatically reduce AR agonist activity. Allyltestosterone, for instance, has also been patented as a topical antiandrogen, similar to this compound. wikidoc.org

Cyanomethyl Group: Dienogest, another antiandrogenic compound, features a cyanomethyl group at the C17α position, further illustrating the diverse nature of C17α substitutions that can confer antiandrogenic properties. wikidoc.org

This comparative analysis highlights a critical SAR principle: the size and nature of the C17α substituent play a significant role in determining a steroid's affinity for the androgen receptor and its ultimate agonistic or antagonistic activity.

Compound Name C17α-Substitution Primary AR Activity Notes
Testosterone Hydrogen Agonist Endogenous androgen
Methyltestosterone Methyl Agonist Oral activity, hepatotoxicity concern
Ethisterone Ethynyl Reduced Agonist Progestin with some androgenic activity
Norethisterone Ethynyl Reduced Agonist Progestin
Allylestrenol Allyl Reduced Agonist Progestin, patented as topical antiandrogen
This compound Propyl Antagonist Developed as topical antiandrogen
Dienogest Cyanomethyl Antagonist Progestin with antiandrogenic activity

Beyond C17α modifications, other steroidal antiandrogens like cyproterone (B1669671) acetate (B1210297), spironolactone, oxendolone, and metogest (B1244648) demonstrate antiandrogenic activity through various mechanisms, including direct AR antagonism and/or suppression of gonadal androgen production. Steroidal antiandrogens, in general, can also interact with other steroid receptors, such as glucocorticoid and progestin receptors, leading to broader pharmacological effects.

Strategic Design Principles for Antiandrogenic Compound Development

The development of antiandrogenic compounds is guided by strategic design principles aimed at optimizing their interaction with the androgen receptor and enhancing their therapeutic efficacy. Key principles include:

Androgen Receptor Antagonism: The primary goal is to design molecules that can effectively compete with endogenous androgens for binding to the AR. These antagonists prevent the activation of the receptor, thereby inhibiting androgen-mediated biological responses. nih.gov

Steric Hindrance: A significant design strategy involves introducing bulkier groups into the compound's structure. This bulkiness is hypothesized to create steric hindrance within the AR ligand-binding pocket, counteracting the binding of natural androgens and promoting an antagonistic conformation of the receptor. This approach aims to achieve greater AR affinity and potent downregulation of transcriptional pathways.

Optimized Binding Affinity: Research focuses on synthesizing compounds with improved AR binding affinity. This involves exploring various substitutions and structural arrangements to maximize the compound's ability to bind to the AR more effectively than natural androgens.

Modulation of Transcriptional Activity: Beyond simple binding, the design aims for compounds that induce unfavorable conformational changes in the AR upon binding, thereby preventing the receptor from effectively translocating to the nucleus, dimerizing, and activating gene transcription. This ensures a robust antiandrogenic effect. nih.gov

Selective Androgen Receptor Modulation: While not strictly antiandrogenic, the broader field of selective androgen receptor modulators (SARMs) also informs antiandrogen design by demonstrating how structural modifications can lead to tissue-selective pharmacological activity, enhancing AR binding affinity and AR-mediated transcriptional activation in a targeted manner.

These principles underscore a rational approach to drug design, where a deep understanding of SAR allows for the targeted development of compounds with enhanced antiandrogenic potency and specificity.

Synthesis Methodologies and Chemical Derivatization of Topterone

Established Synthetic Routes for 17α-Propyltestosterone

The primary established method for synthesizing 17α-alkylated steroids like Topterone involves the nucleophilic addition of an organometallic reagent to a 17-keto steroid precursor. The most common and well-documented approach is the Grignard reaction. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

The synthesis of this compound typically starts from androstenedione, a readily available steroid intermediate. bio-rad.comnih.gov The key transformation is the 1,2-addition of a propyl group to the ketone at the C-17 position of the steroid's D-ring. This is achieved using a propyl-Grignard reagent, such as propylmagnesium bromide or propylmagnesium chloride. The reaction must be conducted under strictly anhydrous (water-free) conditions, as any protic solvent would quench the highly reactive Grignard reagent, preventing the desired reaction. wikipedia.org

The mechanism involves the nucleophilic attack of the carbanionic propyl group from the Grignard reagent on the electrophilic carbonyl carbon at C-17. This breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final 17β-hydroxyl group, resulting in the formation of this compound (17α-propyltestosterone). masterorganicchemistry.com The stereochemistry of the addition predominantly leads to the α-alkylation, placing the new propyl group on the "front" face of the steroid ring system.

Table 1: Key Steps in the Established Synthesis of this compound

StepDescriptionStarting MaterialKey ReagentsIntermediate/Product
1Grignard Reaction Androstenedione1. Propylmagnesium halide (e.g., CH₃CH₂CH₂MgBr) in an anhydrous ether solvent (e.g., THF, Diethyl ether).Magnesium alkoxide intermediate
2Aqueous Workup Magnesium alkoxide intermediate2. Aqueous acid (e.g., dilute HCl or NH₄Cl solution).This compound (17α-propyltestosterone)

Novel Approaches in Steroidal Antiandrogen Synthesis

While the Grignard reaction is a robust and established method, modern synthetic chemistry seeks more efficient, diverse, and targeted routes for creating new steroidal compounds. Recent advances focus on developing novel steroidal structures with improved biological activity profiles. rsc.org

One novel strategy involves the synthesis of complex heterocyclic steroids. For instance, new steroidal pyrimidine (B1678525) derivatives have been synthesized from precursors like epiandrosterone (B191177) and androsterone. mdpi.com This approach involves building additional ring systems onto the steroid core, which can significantly alter the molecule's interaction with biological targets like the androgen receptor.

Another advanced approach is structure-based drug design. This involves creating compounds with specific structural features designed to interact with the target receptor in a desired way. For example, some research focuses on synthesizing steroidal ligands with bulky side chains specifically designed to displace key structural elements of the androgen receptor, such as helix-12, to achieve potent antagonism. These methods represent a shift from traditional modifications to more rational and targeted synthetic strategies. libretexts.org

Table 2: Comparison of Synthetic Approaches for Steroidal Antiandrogens

FeatureEstablished Routes (e.g., Grignard)Novel Approaches
Core Principle Nucleophilic addition to existing functional groups.Construction of new ring systems; structure-based rational design.
Starting Materials Common 17-keto steroids (e.g., Androstenedione).Varied steroid precursors (e.g., Epiandrosterone).
Complexity Generally a one or two-step modification.Often multi-step syntheses involving complex organic reactions.
Objective Introduce simple alkyl or functional groups.Create highly complex and diverse molecular architectures for improved target specificity.

Chemical Modifications and Prodrug Strategies

Chemical modification is a critical tool for optimizing the properties of a drug. For a topically administered compound like this compound, a key challenge is overcoming the skin's barrier function to achieve effective delivery. nih.gov Prodrug strategies are often employed to address this. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. clinmedjournals.org

The primary goal of a prodrug strategy for topical delivery is to temporarily modify the drug's physicochemical properties—such as its solubility and lipophilicity—to enhance its partitioning into and diffusion through the stratum corneum of the skin. mdpi.com For this compound, the most logical point for chemical modification is the 17β-hydroxyl group. This group can be esterified to create various prodrugs. researchgate.net

For example, creating a simple ester like this compound acetate (B1210297) or a more complex carbonate derivative could increase the molecule's lipophilicity, potentially improving its absorption into the lipid-rich layers of the skin. Once absorbed, enzymes within the skin, such as esterases, would cleave the ester bond, releasing the active this compound molecule at the target site. mdpi.com This approach can improve the efficacy of topical delivery while minimizing systemic exposure.

Table 3: Potential Prodrug Modifications for this compound

Modification TypeTarget Functional GroupRationale for Topical DeliveryActivation Mechanism
Esterification 17β-hydroxyl (-OH)Increases lipophilicity to enhance partitioning into the stratum corneum.Enzymatic hydrolysis by cutaneous esterases.
Carbonate Formation 17β-hydroxyl (-OH)Modulates solubility and stability; can be tailored for controlled release.Enzymatic cleavage in the skin.
Ether Linkage 17β-hydroxyl (-OH)Creates a more stable linkage that can alter release kinetics.Metabolic cleavage (e.g., by cytochrome P450 enzymes in the skin).

Translational Research and Clinical Development Trajectory

Preclinical Assessment of Topical Efficacy in Androgen-Dependent Dermatological Conditions

Preclinical studies are crucial in evaluating the potential of a new compound before its progression to human trials. For Topterone, these assessments focused on its antiandrogenic properties and its activity when applied topically.

Evaluation in Models of Sebum Excretion and Acne Pathogenesis

This compound (17 alpha-propyltestosterone) was investigated in laboratory animals, including rats, rabbits, and hamsters, to ascertain its endocrine profile nih.gov. Systemic administration of this compound revealed both antiandrogenic and progestational activities nih.gov. The pathogenesis of acne vulgaris is intricately linked to androgens, which drive the hyperplasia of sebaceous glands and increase sebum production researchgate.netekb.egumk.pl. Androgens, by binding to their receptors, stimulate the overproduction of sebum in the skin, contributing significantly to acne development emjreviews.comjddonline.comscirp.org. While specific detailed findings on this compound's direct impact on sebum excretion rates in these animal models are not extensively detailed in the provided literature beyond its general antiandrogenic classification, its study in these models was aimed at addressing androgen-dependent skin disorders.

Considerations for Topical Application and Localized Activity

A key aspect of this compound's preclinical evaluation was its suitability for topical application, aiming for localized activity without significant systemic effects. In animal studies involving rats, rabbits, and hamsters, topical administration of this compound at a dose of 1 g/kg/day did not elicit a systemic antiandrogenic response nih.gov. A minimal progestational response was observed only at a higher topical dose of 32 mg/kg/day nih.gov. This demonstrated a notable advantage of topical formulations, which are designed to deliver active agents directly to the local tissues beneath the skin, thereby minimizing systemic absorption and avoiding first-pass metabolism googleapis.com. The objective of developing topical antiandrogens like this compound is to achieve therapeutic effects locally within the skin while mitigating the systemic adverse effects often associated with oral antiandrogenic medications dovepress.comnih.gov.

Factors Contributing to Developmental Discontinuation

Despite promising preclinical indications for localized activity, this compound's clinical development did not proceed to widespread adoption, suggesting that certain factors contributed to its eventual discontinuation.

Intellectual Property and the Patent Landscape Surrounding Topterone and Its Applications

Historical Patent Claims Related to Topterone and 17α-Substituted Steroids

Historically, this compound has been recognized as a 17α-substituted steroid exhibiting antiandrogenic properties. Early patent literature, such as U.S. Patent No. 4,558,041, highlights the utility of 17α-substituted steroids, including this compound (referenced as U.S. Pat. No. 4,039,669), for the topical treatment of androgen-dependent conditions such as acne, seborrhea, alopecia, and hirsutism. These compounds were noted for their ability to counteract androgens upon topical application without significantly affecting other androgen-dependent organs like the prostate and seminal vesicles google.com. The mechanism involved inhibiting the growth of flank organs and sebaceous glands stimulated by testosterone (B1683101) propionate (B1217596) in animal models google.com.

Further historical context reveals that the extension of the C17α alkyl chain beyond an ethyl group in 17α-alkylated anabolic steroids can abolish androgenic activity and convert the compound into an antiandrogen, a characteristic exemplified by this compound, which is identified as 17α-propyltestosterone wikipedia.org. This structural modification is crucial to its antiandrogenic profile. Additionally, this compound has been mentioned in the context of solid dosage forms involving cyclodextrin (B1172386) clathrates, indicating early considerations for its formulation to enhance properties like stability or solubility google.com.

Table 1: Historical Patents Referencing this compound and 17α-Substituted Steroids

Patent NumberTitleKey Relevance to this compound/17α-Substituted Steroids
US4558041AAntiandrogenic 17α-substituted steroidsMentions this compound (U.S. Pat. No. 4,039,669) as a known topical antiandrogenic agent and describes the antiandrogenic properties of 17α-substituted steroids for topical treatment google.com.
US5798338ASolid dosage forms that contain clathrates of 17α-ethinyl estradiolMentions this compound in the context of active ingredients considered for inclusion in cyclodextrin clathrates for solid dosage forms google.com.

Contemporary Patent Literature Citing this compound

Recent patent literature continues to cite this compound, reflecting its enduring relevance in pharmaceutical innovation, particularly in the areas of advanced drug delivery and multi-component formulations.

Contemporary patents demonstrate an interest in integrating this compound into advanced drug delivery systems to optimize its therapeutic profile. One notable example is a patent application describing a novel drug delivery system for high solubility active ingredients, including this compound, utilizing a "dual retard technique" google.com. This technique involves forming micromatrix particles of the active ingredient with hydrophobic release-controlling agents, which are then further coated with additional release-controlling agents. This approach aims to achieve modified release characteristics, enabling extended therapeutic effects and potentially reducing dosing frequency google.com. Such systems are designed to control the release rate of the active ingredient effectively while minimizing the quantity of release-controlling agents, thereby allowing for higher drug payloads and more convenient dosage forms google.com.

Another patent application lists this compound among compounds considered for intraocular drug delivery, suggesting its potential integration into specialized delivery methods for ophthalmic applications, possibly involving bioadhesive technologies googleapis.com. The development of advanced drug delivery systems is critical for improving drug efficacy, patient compliance, and targeted delivery, especially for compounds with specific physicochemical properties like this compound univ-lille.fr. These systems often involve complex formulations such as coated pellets, biodegradable microparticles, or implants, designed to control drug release kinetics over extended periods univ-lille.fr.

This compound is also cited in contemporary patent literature concerning its inclusion in multi-component pharmaceutical formulations. A significant example is a dosage form that combines a high-dose, high-solubility active ingredient (such as this compound) with a low-dose active ingredient, which can be in either immediate or modified release form justia.com. This type of formulation, often employing the "dual retard technique" for the high-dose component, aims to achieve specific release profiles for each active ingredient within a single pharmaceutical unit. The objective is to enhance patient compliance by reducing the frequency of administration while maintaining optimal therapeutic blood levels justia.com.

The concept of combining active ingredients in a single dosage form is well-established in pharmaceutical science to improve patient outcomes justia.com. These formulations can take various physical forms, including tablets with immediate and delayed release granules, multi-layered tablets, or tablets with a delayed-release core surrounded by an immediate-release shell justia.com. The inclusion of this compound in such formulations underscores its continued consideration as a therapeutically relevant compound for co-administration strategies, potentially leveraging its antiandrogenic properties in combination therapies rospatent.gov.ru.

Table 2: Contemporary Patents Citing this compound

Patent NumberTitleKey Relevance to this compound
AU 2006311577 B2Standard Patent ApplicationLists this compound in the context of intraocular drug delivery and bioadhesive applications googleapis.com.
US20060018933A1Novel drug delivery systemDescribes this compound as a high solubility active ingredient in a modified release dosage form using a dual retard technique google.com.
WO 2008033466 A2Compositions and methods for treatment of viral diseasesLists this compound among steroids in compositions formulated for various routes of administration, suggesting its potential in multi-component treatments rospatent.gov.ru.
US20060024365A1 (continuation-in-part of US20060018933A1)Novel dosage formDetails a combined dosage form with a high-dose, high-solubility active ingredient (like this compound) and a low-dose active ingredient, often using dual retard technique justia.com.

Future Research Directions and Therapeutic Potential of Steroidal Antiandrogens Exemplified by Topterone

Reassessment of Topical Antiandrogen Strategies for Dermatological Indications

The historical development of Topterone primarily centered on its topical application for dermatological conditions, particularly those influenced by androgen activity. Early research demonstrated this compound's ability to suppress sebaceous gland development in laboratory animals and inhibit sebum excretion in humans. Specifically, topical application of this compound for four weeks resulted in a mean inhibition of sebum excretion of 20% on the forehead skin of acne patients uni.lu. It also inhibited the stimulation of flank organ development in castrated immature male hamsters by both testosterone (B1683101) and dihydrotestosterone (B1667394) uni.luinvivochem.cnprobes-drugs.orgnih.gov. Although its initial effectiveness was deemed "poor" for widespread marketing wikipedia.orgblogspot.com, these findings underscore the principle of localized androgen receptor (AR) antagonism in the skin.

Exploration of this compound Analogs for Enhanced Selectivity and Efficacy

The development of new chemical entities with improved pharmacological profiles is a continuous endeavor in medicinal chemistry. This compound itself is a derivative, specifically 17α-propyltestosterone, an analog of ethyltestosterone, demonstrating how structural modifications can lead to altered biological activity, including reduced androgenic or even antiandrogenic effects blogspot.com. This principle forms the basis for exploring this compound analogs.

Future research should focus on systematic structural modifications of the this compound backbone to enhance its selectivity for the androgen receptor, improve its binding affinity, and optimize its pharmacokinetic properties, particularly for topical or targeted delivery. The goal would be to develop compounds that exhibit superior efficacy and reduced off-target activity, addressing the "poor effectiveness" that hindered this compound's initial market entry wikipedia.orgblogspot.com. This approach could involve rational drug design, leveraging computational modeling and high-throughput screening to identify promising derivatives. By understanding the precise interactions of this compound with the AR, researchers can design analogs with tailored properties, potentially leading to more potent and safer steroidal antiandrogens. This exploration draws parallels with the evolution of non-steroidal antiandrogens, where successive generations (e.g., from Flutamide to Enzalutamide and Apalutamide) have demonstrated significant improvements in AR antagonism and clinical outcomes uni.luprobes-drugs.org.

Potential for Combination Therapies in Androgen-Driven Pathologies

Antiandrogens play a crucial role in managing a range of androgen-driven pathologies, including prostate cancer, acne, hirsutism, and polycystic ovary syndrome (PCOS). The concept of combination therapy, which involves using multiple therapeutic agents to achieve synergistic effects, overcome resistance mechanisms, or reduce individual drug dosages, is well-established in various medical fields, including cancer treatment blogspot.comguidetomalariapharmacology.org and hypogonadism.

This compound's potential in combination therapies warrants further investigation. Historically, this compound has been explored in combination with minoxidil (B1677147) for patterned alopecia. Extending this, future research could explore its utility in:

Prostate Cancer: While newer non-steroidal antiandrogens (NSAAs) have largely replaced steroidal antiandrogens in advanced prostate cancer treatment due to superior efficacy and safety, the unique pharmacological profile of steroidal antiandrogens could be leveraged in specific combination regimens. For instance, combining this compound with androgen synthesis inhibitors or other AR-targeted therapies could potentially overcome resistance mechanisms that emerge from AR splice variants or altered AR signaling pathways.

Dermatological Conditions: Beyond monotherapy, combining this compound (or its improved analogs) with other topical agents (e.g., retinoids, antibiotics) for acne or with hair growth stimulants for androgenetic alopecia could offer enhanced therapeutic benefits by targeting multiple pathogenic pathways simultaneously.

Other Androgen-Driven Disorders: Exploring combination strategies for conditions like hirsutism or PCOS, where a multifaceted approach to androgen suppression might be beneficial.

The rationale for such combinations would be to exploit different mechanisms of action, improve treatment response rates, and potentially reduce the incidence or severity of side effects by allowing for lower doses of each individual agent.

Novel Applications in Androgen Receptor-Mediated Disorders

The role of the androgen receptor extends beyond its well-established functions in male reproductive health and androgen-driven conditions. Emerging research continues to uncover the involvement of AR signaling in a broader spectrum of disorders, presenting novel therapeutic opportunities for antiandrogens. For example, recent studies have indicated that androgen receptor signaling contributes to targeted therapy resistance in melanoma, suggesting that AR inhibitors could improve treatment response in both male and female patients with this aggressive skin cancer.

This expanded understanding of AR's pathological involvement opens avenues for exploring this compound, or its next-generation steroidal analogs, in previously unconsidered indications. Future research could investigate:

Non-Prostate Cancers: Beyond melanoma, AR expression and activity have been implicated in other cancer types. Investigating the potential anti-cancer effects of this compound in these contexts, possibly in combination with existing chemotherapies or targeted agents, could lead to novel oncological applications.

Inflammatory Diseases: Given this compound's reported anti-inflammatory properties, its role in AR-mediated inflammatory disorders could be explored.

Metabolic Disorders: As androgens influence metabolic pathways, investigating this compound's potential in certain metabolic syndromes or disorders where AR modulation might be beneficial.

These novel applications require a deeper understanding of AR's diverse roles in different tissues and disease states, facilitated by advanced preclinical models and mechanistic studies.

Methodological Advancements in Preclinical and Translational Androgen Research

Advancements in preclinical and translational research methodologies are crucial for accelerating the discovery and development of novel antiandrogens like this compound. These advancements provide more physiologically relevant models and sophisticated tools for understanding drug mechanisms and predicting clinical outcomes.

Key methodological advancements include:

Advanced In Vitro Models: The development of 3D cell cultures, organoids (e.g., prostate organoids, sebaceous gland organoids), and microfluidic systems offers more physiologically relevant platforms to study AR signaling, drug efficacy, and resistance mechanisms compared to traditional 2D cell cultures. These models can be used to assess this compound's direct effects on target tissues and cells.

In Vivo Models: Genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) provide robust in vivo systems for studying androgen-driven pathologies, particularly prostate cancer. These models allow for the evaluation of this compound's systemic and local effects, pharmacokinetics, and interactions within a complex biological environment.

Omics Technologies: High-throughput genomics, proteomics, and metabolomics can elucidate the molecular pathways modulated by this compound and identify biomarkers of response or resistance. This can provide a comprehensive understanding of its pharmacological activities beyond simple AR binding.

Advanced Imaging Techniques: Non-invasive imaging modalities can track drug distribution, target engagement, and therapeutic response in real-time in preclinical models.

Bioinformatics and Computational Modeling: These tools aid in analyzing complex biological data, predicting drug-target interactions, and guiding the design of new this compound analogs with improved properties.

These methodological advancements enable a more comprehensive and nuanced characterization of steroidal antiandrogens, facilitating the identification of optimal candidates and their most promising therapeutic applications.

Comparative Studies with Non-Steroidal Antiandrogens (NSAAs)

The landscape of antiandrogen therapy has evolved significantly, with non-steroidal antiandrogens (NSAAs) largely dominating the clinical space for conditions like prostate cancer due to their improved efficacy, tolerability, and selectivity compared to older steroidal antiandrogens. Steroidal antiandrogens, such as this compound, cyproterone (B1669671) acetate (B1210297), and spironolactone, are characterized by their steroidal backbone and can sometimes exhibit off-target activities, including progestogenic, antigonadotropic, or glucocorticoid effects. In contrast, NSAAs like flutamide, nilutamide, bicalutamide, enzalutamide, apalutamide, and darolutamide (B1677182) are generally more selective for the AR and are often considered "pure" antiandrogens uni.luprobes-drugs.org.

Future research should prioritize rigorous comparative studies between this compound (and its potential analogs) and contemporary NSAAs. Such studies are essential to:

Define Niche Applications: Identify specific clinical scenarios or patient populations where the unique pharmacological profile of this compound, including any potential partial agonism or specific off-target effects, might offer an advantage over NSAAs. For example, its historical topical development suggests a potential advantage for localized dermatological conditions where systemic exposure is undesirable.

Optimize Combination Strategies: Determine if this compound, when combined with other agents, can achieve superior or complementary effects compared to NSAA-based combinations.

Elucidate Mechanistic Differences: Gain a deeper understanding of the distinct molecular interactions and downstream signaling pathways modulated by steroidal versus non-steroidal AR antagonists. This could reveal novel therapeutic targets or strategies.

These comparative analyses are critical for positioning steroidal antiandrogens effectively within the current therapeutic landscape and guiding the development of next-generation compounds.

Elucidation of Broader Pharmacological Activities and Mechanisms (e.g., anti-cancer, inflammatory modulation)

Beyond its primary antiandrogenic effects, this compound has demonstrated broader pharmacological activities that warrant further investigation. Notably, research indicates that this compound "has been shown to have anti-cancer effects in vitro and in vivo" and "inhibits the production of inflammatory cytokines and prostaglandins". These findings suggest potential therapeutic applications beyond traditional androgen-driven conditions.

Future research should aim to:

Characterize Anti-Cancer Mechanisms: Delve into the specific molecular pathways through which this compound exerts its anti-cancer effects. This could involve investigating its impact on cell proliferation, apoptosis, angiogenesis, and metastasis in various cancer types, potentially beyond prostate cancer.

Unravel Inflammatory Modulation: Elucidate the precise mechanisms by which this compound inhibits inflammatory cytokines and prostaglandins. This could involve studying its influence on immune cell function, signaling pathways (e.g., NF-κB, MAPK), and the expression of inflammatory mediators. Such insights could position this compound or its derivatives as candidates for inflammatory skin conditions or other inflammatory disorders.

Identify Off-Target Interactions: Systematically explore potential interactions with other receptors or enzymes that contribute to its broader pharmacological profile. This could reveal novel therapeutic targets or explain observed pleiotropic effects. For instance, some steroidal compounds can interact with phosphodiesterases, which modulate immune responses and inflammation.

Understanding these broader pharmacological activities and their underlying mechanisms could lead to the repurposing of this compound or the development of novel compounds with dual or multi-target therapeutic benefits, expanding its clinical utility significantly.

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Train neural networks on public SAR datasets (e.g., ChEMBL) using molecular descriptors (e.g., LogP, polar surface area). Validate models via cross-validation (k-fold) and external test sets. Prioritize synthetic analogs with predicted higher AR affinity for experimental testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.